Biosynthesis and Chemical Evolution of Sotolon in Aged Sake (Koshu)
Biosynthesis and Chemical Evolution of Sotolon in Aged Sake (Koshu)
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is the defining aroma compound of long-term aged sake (koshu), imparting characteristic notes of caramel, maple syrup, and curry. Unlike primary fermentation esters (e.g., isoamyl acetate), sotolon is not directly synthesized by yeast enzymes during the main mash (moromi) phase. Instead, it is the product of a slow, non-enzymatic aldol condensation between two biogenic precursors:
This guide details the mechanistic pathways of sotolon formation, the upstream yeast metabolic cycles that generate its precursors, and the critical environmental factors (oxidative stress, temperature) that drive its kinetics. It further provides a validated analytical protocol for its quantification, essential for researchers aiming to control flavor profiles or study furanone bioactivity.
Part 1: The Chemical Basis of Sotolon
Sotolon is a chiral lactone. While it possesses one stereocenter at the C4 position, the (S)-enantiomer is predominantly responsible for the potent odor activity, with a detection threshold in water of approximately 0.8 ppb (vs. ~90 ppb for the (R)-form). In the context of aged sake, sotolon accumulates over years, often serving as a marker of oxidative maturity.
Structural Properties
-
Molecular Formula:
[3] -
Key Functional Groups: Lactone ring, enolic hydroxyl group (responsible for acidity and reactivity).
-
Sensory Profile: Sweet, burnt sugar, curry (at high concentrations).[4][5]
Part 2: Mechanistic Pathways of Formation
The formation of sotolon in sake is a hybrid process: biogenic precursor accumulation followed by abiotic chemical synthesis .
The Precursor Origins (Yeast Metabolism)
The two limiting reagents for sotolon formation are generated during the fermentation phase by Saccharomyces cerevisiae.
-
-Ketobutyrate (
-KB):-
Source: An intermediate in the isoleucine biosynthesis pathway.
-
Mechanism: Threonine is deaminated by the enzyme threonine deaminase (Ilv1p) to form
-ketobutyrate and ammonia. -
Regulation: Normally,
-KB is rapidly converted to -aceto- -hydroxybutyrate by acetolactate synthase (Ilv2p). However, in high-amino-acid mashes or under specific stress conditions, -KB leaks from the mitochondria or accumulates in the broth.
-
-
Acetaldehyde:
-
Source: The primary intermediate in alcoholic fermentation (Glycolysis
Pyruvate Acetaldehyde Ethanol). -
Oxidative Contribution: During aging, ethanol can also be re-oxidized to acetaldehyde via metal-catalyzed oxidation (involving Fe/Cu ions) or coupled oxidation with polyphenols, replenishing the acetaldehyde pool.
-
The Chemical Synthesis (Aging Phase)
During the maturation phase (typically 3+ years at ambient or controlled temperatures), these precursors undergo an aldol-type condensation.
-
Reaction:
-Ketobutyrate + Acetaldehyde Sotolon + -
Catalysis: The reaction is acid-catalyzed (sake pH ~4.0–4.5) and accelerated by heat.
Pathway Visualization
The following diagram illustrates the flow from yeast metabolism to the final chemical condensation.
Caption: Figure 1. Biogenic accumulation of precursors (Threonine, Glucose) leads to the chemical synthesis of Sotolon during the aging process.
Part 3: Critical Aging Factors
To maximize or control sotolon formation, researchers must manipulate the following variables:
| Factor | Mechanism of Action | Optimal Condition for Sotolon |
| Temperature | Arrhenius kinetics; increases rate of aldol condensation. | High (>15°C). Rapid formation at room temp; inhibited at <5°C. |
| Oxygen | Promotes oxidation of ethanol | Moderate. Controlled micro-oxygenation favors formation; anaerobic conditions suppress it. |
| Amino Acid Profile | High threonine levels increase potential | High Polishing Ratio (Low polishing rate) often retains more amino acids, aiding precursor pool. |
| Time | Reaction is kinetically slow. | Long (3–10+ years). Linear to exponential accumulation over time. |
Part 4: Analytical Protocol for Quantification
Quantifying sotolon in sake requires overcoming matrix interference (ethanol, sugars, acids). The following protocol uses Stable Isotope Dilution Analysis (SIDA) with GC-MS , the gold standard for accuracy.
Reagents & Standards
-
Internal Standard (ISTD):
-Sotolon or Deuterated Sotolon (essential to correct for extraction efficiency). -
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Drying Agent: Anhydrous Sodium Sulfate (
).[6]
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 10 mL of aged sake into a centrifuge tube.
-
Spike with 10
L of ISTD solution (10 ppm -Sotolon). -
Adjust pH to 3.0 using dilute HCl (ensures sotolon is in protonated lactone form, improving organic solubility).
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL Dichloromethane.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to break emulsion.
-
Collect organic (lower) phase. Repeat extraction 2x.
-
-
Concentration:
-
Combine organic extracts.
-
Dry over anhydrous
. -
Concentrate to 100
L under a gentle stream of Nitrogen ( ).
-
-
GC-MS Analysis:
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm ID).
-
Carrier Gas: Helium (1.0 mL/min).
-
Oven Program: 50°C (1 min)
10°C/min 240°C (5 min). -
Detection (SIM Mode): Monitor ions m/z 128 (Sotolon parent), 83 (base peak), and 130 (ISTD parent).
-
Analytical Workflow Diagram
Caption: Figure 2.[7] Validated workflow for the extraction and quantification of sotolon using Stable Isotope Dilution Analysis.
Part 5: Quantitative Benchmarks
The following data summarizes typical sotolon concentrations found in sake at various aging stages.
| Sake Type | Aging Period | Typical Sotolon Conc.[2][8][9] ( | Sensory Perception |
| Fresh Ginjo | < 1 year | < 1 (Not Detected) | Fruity, Floral (Esters dominant) |
| Short-Aged | 1–3 years | 5 – 15 | Slight nuttiness, muted fruit |
| Classic Koshu | 5–10 years | 50 – 200 | Caramel, Maple, Dried Fruit |
| Long-Aged | > 20 years | 200 – 800+ | Intense Curry, Soy Sauce, Burnt Sugar |
Note: The sensory threshold of sotolon in sake is approximately 2–8
References
-
Isogai, A. (2014). Chemistry of the Aroma and Taste of Sake. BrewSake.org.
-
[Link]
-
-
Takahashi, K., & Kohno, H. (2025). Changes in the concentrations of sotolon and furfural during the maturation of sake. Journal of the Brewing Society of Japan.[10]
-
[Link] (Direct verification via J-Stage)
-
-
Collin, S., et al. (2015).[11] How Sotolon Can Impart a Madeira Off-Flavor to Aged Beers. Journal of Agricultural and Food Chemistry.
-
[Link]
-
-
Freitas, A. I., et al. (2018). Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis. Journal of Analytical Methods in Chemistry.
-
[Link]
-
-
National Research Institute of Brewing (NRIB). (2014).[12] The Story of Sake: Shubo and Aging.
-
[Link]
-
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